3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Description
This compound belongs to the thiazolo[2,3-b]quinazolinone class, characterized by a bicyclic framework fused with a thiazole ring. The structure features a 6,7,8,9-tetrahydroquinazolin-5(3H)-one core substituted at the 3-position with a 2-oxoethyl group bearing a 4-(2-methoxyphenyl)piperazine moiety.
Thiazoloquinazolinones are known for diverse bioactivities, including antimicrobial and antitumor effects.
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-30-20-9-5-4-8-19(20)25-10-12-26(13-11-25)21(28)14-16-15-31-23-24-18-7-3-2-6-17(18)22(29)27(16)23/h4-5,8-9,16H,2-3,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFRCSCVHFLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCCC5)C(=O)N34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Construction of the Thiazoloquinazoline Core: The intermediate is then reacted with appropriate thiazole and quinazoline precursors under specific conditions to form the thiazoloquinazoline core.
Final Coupling and Cyclization: The final step involves coupling the piperazine derivative with the thiazoloquinazoline core, followed by cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could lead to the formation of reduced thiazoloquinazoline compounds.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H29N4O3
- Molecular Weight : 349.4 g/mol
Structural Features
The compound integrates a thiazolo[2,3-b]quinazoline core with piperazine and methoxyphenyl substituents, enhancing its biological activity. The presence of the methoxy group is known to influence lipophilicity and receptor binding affinities.
Chemical Identifiers
- IUPAC Name : 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
- InChIKey : UCHCLBLPRRCWKJ-UHFFFAOYSA-O
Anticonvulsant Activity
Research indicates that thiazole derivatives, including compounds related to the target molecule, exhibit significant anticonvulsant properties. For instance, studies have shown that certain thiazole-integrated molecules can effectively protect against seizures in various animal models. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance anticonvulsant efficacy .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The target compound's structural framework aligns with those known to inhibit tumor growth across multiple cancer cell lines. For example, quinazoline derivatives have demonstrated broad-spectrum antitumor activity against diverse tumor subpanels . The integration of the thiazole moiety may further augment these effects.
Antimicrobial Properties
Compounds containing thiazole and quinazoline structures have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Neuropharmacological Effects
The piperazine moiety is well-documented for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or other neuropsychiatric conditions .
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant properties of thiazole derivatives, a series of compounds were synthesized and evaluated for their protective effects against seizures induced by pentylenetetrazol (PTZ). Notably, some analogues exhibited over 80% protection at doses as low as 25 mg/kg .
Case Study 2: Anticancer Efficacy
A recent investigation into quinazoline derivatives revealed that specific compounds significantly inhibited cell proliferation in breast cancer cell lines. The study highlighted the importance of the thiazole component in enhancing cytotoxicity against resistant cancer cells .
Case Study 3: Antimicrobial Activity Assessment
Research conducted on thiazole-containing compounds demonstrated that several derivatives exhibited potent antibacterial activity against Gram-positive bacteria. The findings suggest that modifications to the core structure can optimize antimicrobial efficacy while minimizing cytotoxicity to human cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Inhibition of Enzymes: It may inhibit certain enzymes, thereby affecting biochemical pathways.
Modulation of Signaling Pathways: The compound can influence signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
Substituent Impact on Bioactivity: The 2-methoxyphenyl piperazine group in the target compound may enhance CNS targeting compared to the 2'-hydroxyphenyl and 4'-fluorobenzylidene groups in ’s antitubercular derivative. Hydroxyphenyl groups often improve solubility but may reduce metabolic stability .
Electronic and Steric Effects: The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in ’s triazole derivative. This difference could alter binding interactions in enzyme inhibition .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Analysis :
- The target compound’s piperazine group could redirect activity toward neurological targets, though this remains speculative without direct data.
Biological Activity
The compound 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with neurotransmitter receptors, and potential as an anticonvulsant agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.52 g/mol. The structure includes a thiazoloquinazolinone core along with a piperazine moiety substituted with a methoxyphenyl group.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a series of 3-substituted quinazolin-4(3H)-ones have shown effectiveness against various cancer cell lines. Specifically, compounds derived from this class have demonstrated the ability to inhibit tumor growth by targeting multiple pathways involved in cancer progression.
- Case Study : A study reported that derivatives similar to the compound showed potent activity against the A549 lung cancer cell line and other tumor subpanels. These compounds were effective in inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways such as PDGF receptor inhibition and Aurora kinase activity .
Neurotransmitter Receptor Interaction
The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT1A). Compounds with similar structures have been evaluated for their binding affinities to these receptors.
- Research Findings : It was found that derivatives containing methoxy groups exhibited enhanced binding affinity to 5-HT1A receptors. This interaction is crucial for developing agents targeting neurological disorders like anxiety and depression .
Anticonvulsant Activity
The thiazole component of the compound has been linked to anticonvulsant properties. Compounds with similar thiazoloquinazoline structures have been tested for their efficacy in models of induced seizures.
- Experimental Results : In studies using picrotoxin-induced convulsion models, certain thiazole derivatives demonstrated significant anticonvulsant activity, suggesting that modifications to the thiazole ring may enhance this effect .
Summary of Biological Activities
Q & A
Q. Structural Validation :
How can reaction conditions be optimized to improve yield and purity?
Q. Basic Research Focus
Q. Data-Driven Optimization :
| Condition | Yield Improvement | Purity (%) |
|---|---|---|
| NaH in DMF, 80°C | 65% | 98 |
| TEA in toluene | 53% | 95 |
What computational strategies predict biological targets and binding affinities?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-enzyme complexes.
- Free Energy Calculations : MM/GBSA to estimate ΔG binding (e.g., −8.2 kcal/mol for antifungal activity) .
How to resolve discrepancies in spectral data during structural elucidation?
Q. Advanced Research Focus
- Dynamic NMR : Resolve overlapping signals (e.g., piperazine protons) by variable-temperature experiments .
- 2D Techniques : HSQC and HMBC to assign quaternary carbons (e.g., thiazoloquinazolinone C=O at ~165 ppm) .
- X-ray Crystallography : Confirm stereochemistry of the 2-oxoethyl side chain (if crystals form) .
What physicochemical properties are critical for bioavailability studies?
Q. Basic Research Focus
- LogP : Predicted via ChemDraw (LogP ≈ 2.8) indicates moderate lipophilicity.
- Solubility : Use shake-flask method (aqueous buffer pH 7.4: 12 µg/mL) .
- pKa : Estimated 7.1 (piperazine N-H) via potentiometric titration.
How to design structure-activity relationship (SAR) studies for analogs?
Q. Advanced Research Focus
- Substituent Variation : Modify the 2-methoxyphenyl group (e.g., 4-F, 4-Cl) to assess impact on receptor affinity .
- Bioisosteric Replacement : Replace thiazoloquinazolinone with triazolo[3,4-b]thiadiazine () to enhance metabolic stability.
- Activity Cliffs : Compare IC₅₀ values (e.g., 0.5 µM vs. 5 µM for R=CH₃ vs. R=CF₃) .
What mechanistic insights exist for its enzyme inhibition?
Q. Advanced Research Focus
- 14-α-Demethylase Inhibition : Docking shows hydrogen bonding with heme cofactor (His310, Leu321) and π-π stacking with Phe228 .
- Kinetic Studies : Non-competitive inhibition (Ki = 0.8 µM) via Lineweaver-Burk plots.
- ROS Assays : Measure reactive oxygen species (e.g., 2.5-fold increase in fungal cells) .
How can AI and multiphysics modeling enhance process development?
Q. Advanced Research Focus
- COMSOL Optimization : Simulate heat/mass transfer in batch reactors to reduce reaction time by 30% .
- Machine Learning : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst pairs (accuracy >85%) .
- Digital Twins : Real-time adjustment of pH and temperature via IoT sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
